2-Chloro-5-methyl-4-nitrosophenol
Description
2-Chloro-5-methyl-4-nitrosophenol is a substituted phenol derivative characterized by a nitroso (-NO) group at the para position (C4), a chlorine atom at the ortho position (C2), and a methyl group at the meta position (C5) on the aromatic ring. This compound is of interest due to its unique electronic and steric properties, which arise from the interplay of electron-withdrawing (chloro, nitroso) and electron-donating (methyl) substituents. Nitroso compounds are less common than their nitro (-NO₂) analogs and are known for their reactivity in redox reactions and coordination chemistry.
Properties
CAS No. |
62509-09-5 |
|---|---|
Molecular Formula |
C7H6ClNO2 |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
2-chloro-5-methyl-4-nitrosophenol |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-7(10)5(8)3-6(4)9-11/h2-3,10H,1H3 |
InChI Key |
PHQJCUQHZQRQFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=O)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-nitrosophenol typically involves the nitration of 2-Chloro-5-methylphenol followed by the reduction of the nitro group to a nitroso group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as sodium dithionite for the reduction process .
Industrial Production Methods
Industrial production methods for 2-Chloro-5-methyl-4-nitrosophenol are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-4-nitrosophenol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-5-methyl-4-nitrophenol.
Reduction: 2-Chloro-5-methyl-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-methyl-4-nitrosophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential effects on microbial degradation and its role in environmental pollution.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-4-nitrosophenol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chloro and methyl groups can influence the compound’s reactivity and its ability to penetrate biological membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Effects
The compound’s reactivity and stability can be inferred by comparing it to analogs with nitro groups or varying substituent positions.
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents (Positions) | Functional Group | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| 2-Chloro-5-methyl-4-nitrosophenol | Cl (C2), CH₃ (C5), NO (C4) | Nitroso (C4) | ~173.59 (calculated) | High reactivity due to -NO |
| 4-Nitrophenol | NO₂ (C4) | Nitro (C4) | 139.11 | Strong acidity (pKa ~7.1) |
| 2-Chloro-4-fluoro-5-nitrophenol | Cl (C2), F (C4), NO₂ (C5) | Nitro (C5) | 221.55 | Photostability in pesticides |
| 2-Nitroanisole | OCH₃ (C1), NO₂ (C2) | Nitro (C2) | 153.14 | Soluble in organic solvents |
Key Observations :
- Nitroso vs. Nitro Groups: The nitroso group in 2-Chloro-5-methyl-4-nitrosophenol is less electron-withdrawing than nitro groups but more reactive in coordination and redox reactions .
- Substituent Positions: Chlorine at C2 (ortho) in the target compound may sterically hinder interactions compared to para-substituted analogs like 4-nitrophenol, which exhibits stronger acidity due to resonance stabilization .
- Methyl Group Influence: The methyl group at C5 (meta) may enhance solubility in non-polar media compared to halogen-only derivatives like 2-Chloro-4-fluoro-5-nitrophenol, which is optimized for pesticidal photostability .
Stability and Reactivity
Nitroso compounds are prone to tautomerism and dimerization. For example, 4-nitrosophenol derivatives can form quinone oxime tautomers, whereas nitro analogs like 4-nitrophenol are more stable but less reactive in electrophilic substitutions . The chlorine substituent in the target compound likely increases oxidative stability compared to non-halogenated nitrosophenols.
Biological Activity
2-Chloro-5-methyl-4-nitrosophenol (C5M4NP) is a nitrophenolic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article examines the biological activity of C5M4NP, focusing on its mechanisms of action, degradation pathways, and implications for therapeutic use.
C5M4NP is characterized by the presence of chlorine and nitro groups, which significantly influence its biological interactions. The compound's structure can be summarized as follows:
- Chemical Formula : C7H6ClN2O3
- Molecular Weight : 202.58 g/mol
The biological activity of C5M4NP is largely attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Electrophilic Interactions : The nitro and chloro groups can act as electrophiles, participating in nucleophilic attacks by cellular components.
- Kinase Modulation : C5M4NP has been shown to modulate kinase activity, which plays a crucial role in signal transduction pathways involved in cell proliferation and apoptosis .
Antimicrobial Properties
C5M4NP has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Anticancer Activity
Studies have explored the potential of C5M4NP as an anticancer agent. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies have reported IC50 values indicating cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for drug development .
Biodegradation Studies
Understanding the biodegradation of C5M4NP is essential for assessing its environmental impact and potential therapeutic applications. Recent studies have identified specific bacterial strains capable of degrading C5M4NP:
- Cupriavidus sp. Strain CNP-8 : This strain has been isolated for its ability to utilize C5M4NP as a sole carbon and nitrogen source. The degradation pathway involves the formation of less toxic intermediates, making it a candidate for bioremediation applications .
| Bacterial Strain | Degradation Efficiency | By-products |
|---|---|---|
| Cupriavidus sp. CNP-8 | High | 4-chloro-2-aminophenol, 2-aminophenol |
| Pseudomonas sp. N31 | Moderate | Various phenolic compounds |
Case Studies
-
Antimicrobial Activity Evaluation :
A study assessed the antimicrobial properties of C5M4NP against E. coli and Staphylococcus aureus. Results indicated that concentrations above 50 μg/mL effectively inhibited bacterial growth, with a notable zone of inhibition observed in agar diffusion assays. -
Cancer Cell Line Testing :
In vitro testing on human breast cancer cell lines revealed that treatment with C5M4NP resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 μg/mL after 48 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
